3-Chloro-4-methyl-1,2-thiazole

Description

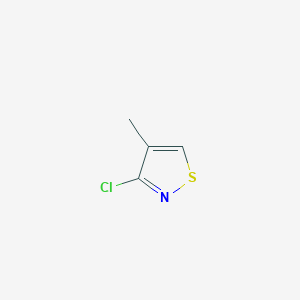

Structure

2D Structure

3D Structure

Properties

CAS No. |

1072-56-6 |

|---|---|

Molecular Formula |

C4H4ClNS |

Molecular Weight |

133.6 g/mol |

IUPAC Name |

3-chloro-4-methyl-1,2-thiazole |

InChI |

InChI=1S/C4H4ClNS/c1-3-2-7-6-4(3)5/h2H,1H3 |

InChI Key |

FQANRCWINZEGNW-UHFFFAOYSA-N |

SMILES |

CC1=CSN=C1Cl |

Canonical SMILES |

CC1=CSN=C1Cl |

Synonyms |

3-Chloro-4-methylisothiazole |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 3 Chloro 4 Methyl 1,2 Thiazole

Reactivity Profiles of Halogenated Thiazoles

Halogenated thiazoles, particularly chloroisothiazoles, are versatile intermediates in organic synthesis. The halogen atom serves as a reactive handle for a variety of transformations, enabling the construction of more complex molecular frameworks.

Nucleophilic Substitution Reactions involving the Chloro Group

The chlorine atom at the C3 position of the isothiazole (B42339) ring is susceptible to nucleophilic substitution. This reactivity allows for the introduction of a wide range of functional groups. Studies on related 3-chloroisothiazoles have shown that they can react with various nucleophiles. For instance, 4,5-dichloro-3-trichloromethylisothiazole selectively reacts with heterocyclic amines like piperidine, morpholine, and pyrrolidine, where the chlorine at the 5-position is displaced. researchgate.net While this involves the C5 position, it demonstrates the principle of nucleophilic aromatic substitution on the chloroisothiazole ring.

The general mechanism for such reactions involves the attack of an electron-rich nucleophile on the electron-deficient carbon atom bearing the chlorine. masterorganicchemistry.com The reaction's feasibility and rate are influenced by the nature of the nucleophile, the solvent, and the electronic effects of other substituents on the ring. nih.govd-nb.info For 3-Chloro-4-methyl-1,2-thiazole, nucleophiles such as amines (R₂NH), alkoxides (RO⁻), and thiolates (RS⁻) can displace the chloride to form new C-N, C-O, and C-S bonds, respectively, yielding diverse derivatives.

Electrophilic Aromatic Substitution on the Thiazole (B1198619) Ring

Electrophilic aromatic substitution (SₑAr) on the thiazole ring is generally less facile than on more electron-rich five-membered heterocycles like pyrrole (B145914) and furan, due to the electron-withdrawing nature of the nitrogen heteroatom. ias.ac.in In this compound, the C5 position is the only available site for substitution. The outcome of an electrophilic attack is governed by the combined directing effects of the chloro and methyl groups. The methyl group at C4 is an activating group and directs electrophiles to the adjacent C5 position. Conversely, the chloro group at C3 is deactivating but also directs ortho/para, which in this case corresponds to the C5 position.

Competition experiments and theoretical calculations on 4-methylthiazole (B1212942) have indicated that the C5 position is the most favorable site for electrophilic attack. researchgate.netchemrxiv.org Therefore, reactions such as nitration, sulfonation, or halogenation on this compound are predicted to occur at the C5 position. However, forcing conditions may be required, and theoretical studies on the related thiazolo[5,4-d]thiazole (B1587360) system suggest that the introduction of one halogen can sometimes enhance the reactivity towards further halogenation. udayton.edu

Reactions of the Methyl Group at Position 4

The methyl group at the C4 position, while generally stable, can also be a site for chemical modification, providing another avenue for derivatization.

Alkylation and Arylation Strategies

Direct alkylation or arylation of the methyl group is not a common transformation. However, functionalization can be achieved through a two-step process. First, halogenation of the methyl group, for example via a radical mechanism, can introduce a reactive handle. This newly formed halomethyl group can then participate in nucleophilic substitution or cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. For instance, a 2-chloro-5-chloromethylthiazole (B146395) can be synthesized and the aliphatic chlorine can be displaced by nucleophiles. semanticscholar.org This strategy allows for the extension of the carbon chain or the introduction of aryl groups.

Oxidation and Reduction Pathways

The methyl group on a heterocyclic ring can be oxidized to afford corresponding carboxylic acids or aldehydes. google.com For example, P450 enzymes are known to hydroxylate the methyl group on meloxicam, a thiazole-containing drug, as a detoxification pathway. nih.gov Chemical oxidation of the methyl group on 2-methylbenzothiazole (B86508) to an aldehyde has also been studied. acs.org Thus, it is plausible that the methyl group of this compound could be oxidized under appropriate conditions using oxidizing agents to yield 3-chloro-1,2-thiazole-4-carbaldehyde or 3-chloro-1,2-thiazole-4-carboxylic acid. These derivatives offer further opportunities for functionalization, such as amide or ester formation. Reduction of the methyl group is not a typical reaction pathway as it is already in a low oxidation state.

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

No specific ¹H NMR or ¹³C NMR data for 3-Chloro-4-methyl-1,2-thiazole were found.

Infrared (IR) Spectroscopy

No specific IR spectral data for this compound were found.

Mass Spectrometry (MS, HRMS, EI/MS)

No mass spectrometry data for this compound were found.

X-ray Crystallography for Definitive Structural Analysis

Determination of Solid-State Molecular Conformations

No X-ray crystallography data detailing the solid-state molecular conformation of this compound were found.

Elucidation of Intermolecular Interactions and Crystal Packing

No information regarding the intermolecular interactions or crystal packing of this compound was available.

Further research or de novo synthesis and analysis would be required to generate the experimental data necessary to fulfill the requested detailed structural and spectroscopic profile of this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational studies on thiazole (B1198619) derivatives, offering a balance between accuracy and computational cost. While specific DFT studies on 3-Chloro-4-methyl-1,2-thiazole are not extensively documented in publicly available literature, the established methodologies for similar molecules provide a clear framework for its theoretical investigation.

DFT calculations are instrumental in understanding how this compound interacts with other molecules and surfaces. By mapping the molecular electrostatic potential (MEP), regions of positive and negative electrostatic potential on the molecule's surface can be identified. These regions indicate likely sites for electrophilic and nucleophilic attacks, respectively, and are crucial for predicting hydrogen bonding and other non-covalent interactions. For instance, in related thiazole compounds, the nitrogen and sulfur atoms are often identified as key sites for interaction. This information is vital for predicting the adsorption behavior of the molecule on various substrates, a key aspect in applications such as corrosion inhibition and materials science.

The electronic properties of this compound can be effectively predicted using DFT. Central to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. researchgate.net

For context, DFT calculations on related methyl-substituted thiazoles have shown HOMO-LUMO energy gaps in the range of 12.6 eV. asianpubs.org It is important to note that these values are for analogous compounds and the specific values for this compound would require dedicated calculations.

Table 1: Illustrative Electronic Properties of a Related Thiazole Derivative (4-Methylthiazole) from DFT Calculations

| Parameter | Value (eV) |

|---|---|

| EHOMO | -9.117 |

| ELUMO | 3.508 |

| Energy Gap (ΔE) | 12.625 |

Note: Data is for 4-Methylthiazole (B1212942) and serves as an illustrative example. asianpubs.org

DFT calculations can predict the vibrational (infrared and Raman) and UV-Visible spectra of this compound. Theoretical vibrational frequencies are calculated and can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific vibrational modes. researchgate.net For example, in similar chloro-substituted aromatic compounds, C-Cl stretching vibrations are typically observed in the 550-850 cm⁻¹ range. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Visible). This method calculates the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths, providing insights into the molecule's color and photochemical properties.

From the HOMO and LUMO energies obtained through DFT, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors provide a quantitative measure of the molecule's stability and reactivity. nih.gov

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor (ω = χ² / 2η).

Table 2: Illustrative Global Reactivity Descriptors for a Generic Thiazole Derivative

| Descriptor | Formula |

|---|---|

| Ionization Potential (I) | -EHOMO |

| Electron Affinity (A) | -ELUMO |

| Electronegativity (χ) | (I + A) / 2 |

| Chemical Hardness (η) | (I - A) / 2 |

| Chemical Softness (S) | 1 / 2η |

| Electrophilicity Index (ω) | χ² / 2η |

Note: This table provides the formulas for calculating global reactivity descriptors from HOMO and LUMO energies.

Quantum Chemical Modeling of this compound Reactivity

Quantum chemical modeling extends beyond DFT to explore the reactivity of this compound in greater detail. This can involve studying the potential energy surfaces of reactions involving this molecule to determine reaction pathways and activation energies. Such models are crucial for understanding its synthesis, degradation, and potential metabolic pathways in biological systems. For instance, quantum chemical studies on other thiazole-containing drugs have been used to investigate their biotransformation and potential to form reactive metabolites. researchgate.net These studies often explore various oxidation pathways, such as epoxidation, S-oxidation, and N-oxidation. researchgate.net

In Silico Approaches to Understand Reaction Mechanisms

In silico approaches, which encompass a broad range of computational methods, are vital for elucidating the mechanisms of reactions involving this compound. nih.gov By simulating reaction pathways, researchers can identify transition states and intermediates that are often difficult to detect experimentally. These computational studies can provide a step-by-step understanding of how the molecule is formed or how it participates in subsequent chemical transformations. For example, in silico studies on the synthesis of other thiazole derivatives have helped to explain the regioselectivity of certain reactions. dergipark.org.tr

Applications in Advanced Organic Synthesis and Materials Science

3-Chloro-4-methyl-1,2-thiazole as a Versatile Building Block in Organic Synthesis

The isothiazole (B42339) ring is a significant scaffold in the development of new materials and molecular structures due to its inherent electronic and mechanical properties. medwinpublishers.com Compounds like this compound serve as valuable starting materials for the construction of more complex chemical entities.

The reactivity of the chloro-substituted isothiazole ring allows for its use in the synthesis of a variety of complex heterocyclic compounds. The chlorine atom at the 3-position can be displaced by various nucleophiles, enabling the introduction of new functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to building more intricate molecular architectures.

The synthesis of isothiazole derivatives can be achieved through various routes, including cycloaddition and condensation reactions. medwinpublishers.com The modification of existing isothiazole rings, such as this compound, provides an alternative and often more direct pathway to novel derivatives that might be difficult to access through de novo synthesis. medwinpublishers.com

The isothiazole nucleus is a key component in many biologically active and functional organic molecules. researchgate.net By serving as a precursor, this compound can be elaborated into more complex structures with potential applications in medicinal chemistry and materials science. The strategic functionalization of the isothiazole ring can lead to the development of novel compounds with desired properties.

The table below illustrates potential synthetic transformations of this compound based on known reactions of similar heterocyclic compounds.

| Precursor | Reagent/Condition | Product Type | Potential Application Area |

| This compound | Arylboronic acid, Pd catalyst | 3-Aryl-4-methyl-1,2-thiazole | Organic Electronics, Pharmaceuticals |

| This compound | Amine, Heat | 3-Amino-4-methyl-1,2-thiazole | Medicinal Chemistry |

| This compound | Organotin reagent, Pd catalyst | 3-Alkynyl-4-methyl-1,2-thiazole | Functional Materials |

| This compound | Thiol, Base | 3-Thioether-4-methyl-1,2-thiazole | Coordination Chemistry |

Role of Thiazole (B1198619) Derivatives in Materials Science

Thiazole and isothiazole derivatives are integral to the development of advanced materials due to their unique electronic properties, rigidity, and ability to participate in intermolecular interactions. semanticscholar.orgresearchgate.net These characteristics make them suitable for a range of applications in materials science.

Isothiazole derivatives have been investigated for their role in the creation of specialty polymers and protective coatings. For example, isothiazolinones, which are structurally related to 1,2-thiazoles, are well-known biocides used to protect polymers, detergents, and leather goods. researchgate.net While not a direct application of this compound, this highlights the potential for isothiazole-containing monomers to be polymerized or grafted onto polymer backbones to impart specific functionalities.

The incorporation of the thiazole moiety into polyurea derivatives has been shown to yield polymers with interesting biological and material properties. mdpi.com The thermal stability and potential for crystallinity in such polymers make them attractive for various applications. It is conceivable that a bifunctional derivative of this compound could be synthesized and used as a monomer in polymerization reactions to create novel materials.

Thiazole-based organic semiconductors are extensively studied for their application in organic electronic devices due to their electron-accepting nature, which arises from the electron-withdrawing imine (C=N) group. researchgate.net This property is crucial for the performance of organic field-effect transistors (OFETs), organic photovoltaic cells (OPVs), and organic light-emitting diodes (OLEDs). semanticscholar.org

The introduction of a chlorine atom, as in this compound, can further enhance the electron-deficient character of the ring system. This modification can lead to materials with deeper HOMO energy levels, which is beneficial for improving the open-circuit voltage in organic solar cells and for creating efficient n-type semiconductors for OFETs. While direct utilization of this compound in such devices has not been reported, its potential as a building block for more complex organic semiconductors is significant.

The table below summarizes the roles of thiazole derivatives in various organic electronic devices.

| Device Type | Role of Thiazole Derivative | Potential Advantage of this compound Moiety |

| OLEDs | Electron transport material, Emitter | Enhanced electron injection/transport, Color tuning |

| OPVs | Electron acceptor material, Component of donor-acceptor polymers | Increased open-circuit voltage, Improved charge separation |

| OFETs | n-type semiconductor | Higher electron mobility, Improved air stability |

The nitrogen and sulfur atoms in the isothiazole ring provide excellent coordination sites for metal ions, making isothiazole derivatives valuable ligands in coordination chemistry. researchgate.net The resulting metal complexes have shown potential in various applications, including catalysis, light-emitting materials, and medicinal chemistry. researchgate.net

The specific substitution pattern of this compound can influence the coordination properties of the ligand. The methyl group can affect the steric and electronic environment of the coordinating nitrogen atom, while the chloro group could potentially participate in secondary interactions or be used as a handle for further functionalization of the ligand.

While a comprehensive exploration of this compound in catalysis is not available, the broader class of thiazole and isothiazole-containing ligands has been successfully employed in various catalytic transformations. These include asymmetric hydrogenation and cross-coupling reactions, where the ligand plays a crucial role in determining the activity and selectivity of the metal catalyst.

Future Research Directions

Exploration of Novel Synthetic Pathways for 3-Chloro-4-methyl-1,2-thiazole

The development of efficient, sustainable, and versatile synthetic routes is fundamental to advancing the study and application of this compound. While traditional methods exist, future research will likely focus on overcoming limitations such as harsh reaction conditions, limited substrate scope, and the generation of hazardous waste.

Key areas for exploration include:

Greener Synthesis Protocols: The adoption of green chemistry principles is paramount. This includes the use of renewable starting materials, non-toxic catalysts, and environmentally benign solvents. nih.gov Innovative techniques like microwave-assisted synthesis, ultrasound irradiation, and mechanochemistry are being explored to enhance reaction rates, improve yields, and reduce energy consumption. nih.gov

Catalyst-Free and One-Pot Reactions: Simplifying synthetic procedures is a major goal. The development of one-pot, multi-component reactions where reactants are converted into the desired product in a single step is highly desirable. iaea.org For instance, catalyst-free methods, such as the ammonium (B1175870) thiocyanate-promoted neat synthesis of isothiazoles, offer a rapid and eco-friendly alternative. rsc.org

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, scalability, and process control. Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production.

Novel Cycloaddition Strategies: The 1,3-dipolar cycloaddition of nitrile sulfides to alkynes is a known method for forming the isothiazole (B42339) ring. medwinpublishers.com Future work could explore new dipolarophiles and sources of nitrile sulfide (B99878) to broaden the scope and accessibility of this reaction for creating substituted 1,2-thiazoles.

Advanced Functionalization Strategies for Enhanced Material Properties

To fully exploit the potential of this compound, the development of advanced strategies for its selective functionalization is crucial. Modifying the core structure allows for the fine-tuning of its electronic, optical, and biological properties for specific applications.

Future research in this area will concentrate on:

C-H Bond Functionalization: Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. acs.orgyoutube.com Transition metal-catalyzed C-H activation, particularly using palladium, rhodium, or copper, can enable the regioselective introduction of various functional groups (e.g., aryl, alkyl, alkenyl) onto the thiazole (B1198619) ring. mdpi.comresearchgate.net A significant challenge remains in achieving selective functionalization of distal C-H bonds in electron-deficient heteroarenes like thiazoles, which can deactivate catalysts. dmaiti.com

Late-Stage Functionalization: The ability to introduce functional groups at a late stage in a synthetic sequence is highly valuable for creating molecular diversity and for applications in drug discovery. Research into robust and selective late-stage functionalization methods for the this compound scaffold will be a key focus.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis provides a mild and sustainable method for forging new chemical bonds. ucm.es Exploring these reactions for the functionalization of this compound could open up new reaction pathways that are not accessible through traditional thermal methods.

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental synthesis is revolutionizing molecular design. This integrated approach allows for the in silico prediction of molecular properties, guiding experimental efforts toward the most promising candidates and reducing the time and cost associated with trial-and-error discovery. nih.gov

Key aspects of this integrated approach include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to investigate the electronic structure, geometry, and reactivity of this compound and its derivatives. asianpubs.orgresearchgate.net These calculations can predict key parameters such as HOMO-LUMO energy gaps, dipole moments, and atomic charges, which are crucial for understanding and predicting the behavior of these molecules. nih.gov

Molecular Docking: In the context of drug design, molecular docking simulations can predict the binding affinity and orientation of thiazole derivatives within the active site of a biological target. nih.gov This allows for the rational design of more potent and selective inhibitors.

Machine Learning (ML) and Artificial Intelligence (AI): ML algorithms are increasingly being used to tackle inverse design problems—that is, designing a molecule with a specific desired property. rsc.org By training on large datasets of chemical structures and their associated properties, ML models can predict the properties of novel compounds, identify structure-activity relationships, and even propose new molecular structures. mdpi.com This approach can significantly accelerate the discovery of new materials and therapeutic agents based on the this compound scaffold. nih.govresearchgate.net

Development of Structure-Property Relationships for Targeted Applications

A fundamental understanding of the relationship between the molecular structure of this compound derivatives and their resulting properties is essential for designing new molecules for specific applications. This involves systematically modifying the structure and evaluating the impact on its chemical, physical, and biological characteristics.

Future research will focus on establishing clear Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) . asianpubs.orgresearchgate.net This involves:

Systematic Derivatization: Synthesizing libraries of compounds where the substituents on the 1,2-thiazole ring are systematically varied. For example, introducing different electron-donating or electron-withdrawing groups at various positions can significantly alter the molecule's properties. nih.govnih.gov

High-Throughput Screening: Employing high-throughput experimental techniques to rapidly evaluate the properties of the synthesized derivatives. This could include screening for biological activity (e.g., antimicrobial, anticancer) or measuring physical properties relevant to materials science (e.g., conductivity, photoluminescence).

Data Analysis and Model Building: Using the collected data to build robust QSAR/QSPR models. These models can quantitatively describe how specific structural features influence the observed properties, enabling the prediction of properties for yet-unsynthesized compounds and guiding the design of molecules with optimized performance.

The table below illustrates hypothetical research directions for developing structure-property relationships for derivatives of this compound.

| Target Application | Structural Modification Strategy | Key Property to Investigate | Potential Research Finding |

|---|---|---|---|

| Organic Electronics | Functionalization at C5 with π-conjugated systems | HOMO/LUMO levels, charge carrier mobility | Correlation between the length of the conjugated substituent and the material's conductivity. |

| Agrochemicals | Introduction of various substituted phenyl rings | Herbicidal or fungicidal activity | Identification of specific substitution patterns (e.g., halo- or nitro-groups) that enhance biocidal efficacy. nih.gov |

| Pharmaceuticals | Modification of the chloro and methyl groups with bioisosteres | Binding affinity to a specific enzyme target | Discovery of a derivative with improved binding and a more favorable pharmacokinetic profile. |

By pursuing these future research directions, the scientific community can continue to build upon the foundational knowledge of this compound, paving the way for the development of novel and impactful technologies.

Q & A

Q. Basic Characterization

- ¹H NMR : The methyl group (4-CH₃) resonates at δ 2.3–2.5 ppm as a singlet. The thiazole protons (C5-H) appear as a doublet near δ 8.1–8.3 ppm (J = 3–4 Hz) due to coupling with sulfur .

- IR : Stretching vibrations for C-Cl (550–650 cm⁻¹) and C=S (1100–1250 cm⁻¹) confirm functional groups .

Advanced Characterization

X-ray crystallography can resolve bond angles and planarity of the thiazole ring. For example, analogous brominated thiazoles show S-N bond lengths of ~1.65 Å, critical for reactivity studies .

What methodologies are used to evaluate the biological activity of this compound derivatives?

Q. Basic Biological Screening

- Antimicrobial Assays : Broth microdilution (MIC) against E. coli and S. aureus .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Q. Advanced Mechanistic Studies

- Enzyme Inhibition : Molecular docking (AutoDock/Vina) to predict binding to acetylcholinesterase or kinases .

- SAR Analysis : Comparing derivatives (e.g., replacing Cl with Br or NO₂) to correlate substituents with activity .

How do computational methods aid in predicting the reactivity of this compound?

Q. Advanced Computational Modeling

- DFT Calculations : B3LYP/6-31G(d) optimizes geometry and calculates Fukui indices to identify electrophilic/nucleophilic sites (e.g., Cl substitution directs reactivity at C5) .

- Molecular Dynamics : Simulates solvation effects in cross-coupling reactions (e.g., Pd-catalyzed Suzuki coupling) .

What contradictions exist in the literature regarding thiazole derivatives’ biological activity?

Q. Data Contradiction Analysis

- Anticancer vs. Toxicity : Some studies report high cytotoxicity (IC₅₀ < 10 µM) , while others note hepatotoxicity at similar concentrations, suggesting species-specific metabolism .

- Substituent Effects : Bromine enhances activity in some cases but reduces solubility, complicating pharmacokinetics .

How to design experiments for studying the stability of this compound under varying pH?

Q. Methodological Design

- Hydrolysis Kinetics : Incubate the compound in buffers (pH 1–13) at 37°C, monitoring degradation via HPLC. For chloro-thiazoles, acidic conditions (pH < 3) typically accelerate hydrolysis .

- LC-MS Analysis : Identify degradation products (e.g., 4-methyl-1,2-thiazole-3-ol) to propose mechanisms .

What are the challenges in synthesizing this compound derivatives with regioselective substitutions?

Q. Advanced Synthetic Challenges

- Regioselectivity : Chlorine’s electron-withdrawing effect directs electrophilic attacks to C5. Strategies include using blocking groups (e.g., SEM) or directing metal catalysts .

- Byproduct Mitigation : TLC monitoring and column chromatography (silica gel, hexane/EtOAc) separate isomers .

How to validate the purity of this compound for pharmacological studies?

Q. Analytical Validation

- HPLC : ≥95% purity using C18 columns (MeCN:H₂O = 70:30, λ = 254 nm) .

- Elemental Analysis : Compare experimental vs. theoretical C, H, N, S, Cl percentages (deviation < 0.4%) .

What role does the methyl group play in the physicochemical properties of this compound?

Q. Structure-Property Analysis

- Lipophilicity : Methyl increases logP (e.g., +0.5 vs. non-methylated analogs), enhancing membrane permeability .

- Thermal Stability : TGA shows decomposition >200°C, higher than des-methyl analogs due to steric stabilization .

How can cross-coupling reactions expand the utility of this compound in drug discovery?

Q. Advanced Applications

- Suzuki Coupling : Pd(PPh₃)₄ catalyzes aryl/vinyl boronic acid coupling at C5, generating biaryl derivatives for kinase inhibitors .

- Click Chemistry : Azide-alkyne cycloaddition (CuAAC) with propargylamine yields triazole-linked conjugates for targeted therapies .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.